Meprobamate-d7 (100 μg/mL in Methanol)
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Overview
Description
Meprobamate-d7 is a deuterated form of meprobamate, a carbamate derivative used primarily as an anxiolytic drug. It is a stable-labeled internal standard suitable for meprobamate testing or isotope dilution methods by gas chromatography or liquid chromatography in clinical toxicology, drug testing, pain prescription monitoring, or forensic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate-d7 involves the incorporation of deuterium atoms into the meprobamate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated propylamine with phosgene to form the corresponding carbamate .
Industrial Production Methods
Industrial production of Meprobamate-d7 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is often supplied as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Meprobamate-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Meprobamate-d7 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Meprobamate-d7 to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of Meprobamate-d7 can yield corresponding oxides, while reduction can produce reduced carbamate derivatives .
Scientific Research Applications
Meprobamate-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of meprobamate by gas chromatography or liquid chromatography.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of meprobamate.
Medicine: Utilized in clinical toxicology and drug testing to monitor meprobamate levels in biological samples.
Mechanism of Action
The mechanism of action of Meprobamate-d7 is similar to that of meprobamate. It binds to the gamma-aminobutyric acid A receptors, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord. This results in sedation and altered perception of pain .
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: A muscle relaxant that is metabolized to meprobamate.
Mebutamate: A carbamate derivative with similar anxiolytic properties.
Tybamate: Another carbamate derivative used as a tranquilizer.
Carbromal: A sedative and hypnotic compound related to meprobamate.
Uniqueness
Meprobamate-d7 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances the accuracy and precision of quantitative analyses by gas chromatography or liquid chromatography .
Properties
CAS No. |
1435933-83-7 |
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Molecular Formula |
C9H18N2O4 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 |
InChI Key |
NPPQSCRMBWNHMW-SSQNFVSCSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
Synonyms |
2-Methyl-2-propyl-1,3-propanediol Dicarbamate; NSC 30418; Pertranquil; Placidon; Placitate; Probamyl; Procalmadiol; Procalmidol; Promate; Protran-d3; Amosene-d3; Anastress; Anatimon; Andaxin; Aneural; Ansiatan; Anzil; Apascil; Appetrol; Arcoban; Arto |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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